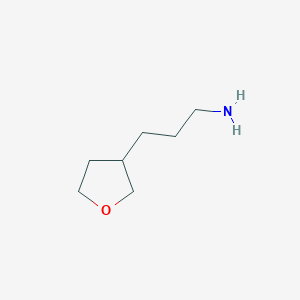

3-(Tetrahydrofuran-3-yl)propan-1-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(oxolan-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUHISZSMKCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409444 | |

| Record name | 3-Furanpropanamine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684221-29-2 | |

| Record name | 3-Furanpropanamine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Tetrahydrofuran 3 Yl Propan 1 Amine and Analogues

Stereoselective Synthesis Approaches for Chiral Tetrahydrofuran-Amine Structures

The presence of at least one stereocenter on the tetrahydrofuran (B95107) ring necessitates synthetic approaches that can precisely control the three-dimensional arrangement of atoms. Enantioselective and diastereoselective methods are paramount for producing optically pure isomers.

Enantioselective and Diastereoselective Control in Amine and Tetrahydrofuran Formation

Achieving high levels of stereocontrol in the synthesis of molecules like 3-(Tetrahydrofuran-3-yl)propan-1-amine involves the careful orchestration of reactions that establish the stereocenters on both the heterocyclic ring and the amine-bearing side chain.

The enantioselective synthesis of substituted tetrahydrofurans is a well-explored field, with numerous methods providing access to chiral THF building blocks. nih.govresearchgate.net A powerful strategy involves the catalytic asymmetric synthesis of polysubstituted tetrahydrofurans, which can then be transformed into the desired chiral amines. chemistryviews.org For instance, a one-pot sequential copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols can produce 2,5-polysubstituted tetrahydrofurans with high enantioselectivities (up to 97% ee). chemistryviews.org These intermediates can subsequently be converted to the corresponding chiral amines with excellent stereocontrol. chemistryviews.org

Another key approach is the intramolecular oxypalladation of alkenols, which is a potent method for constructing the THF ring. nih.gov While initial studies on the cyclization of secondary alcohols onto certain olefins showed low diastereoselectivity, recent advancements have demonstrated that introducing a hydrogen-bond acceptor into the substrate can significantly enhance both reactivity and diastereoselectivity (up to 7:1 dr) in the palladium-catalyzed oxidative cyclization. nih.gov This control is attributed to intramolecular hydrogen bonding, which constrains the conformation of the transition state. nih.gov

Formal [3+2]-cycloadditions are also effective for the stereoselective synthesis of highly substituted tetrahydrofurans. nih.gov The Lewis acid-mediated reaction between α-silyloxy aldehydes and styrenes, for example, yields 3-alkyl-2-aryltetrahydrofuran-4-ols, which are versatile intermediates for further elaboration. nih.gov Similarly, a diastereoselective synthesis of pentasubstituted tetrahydrofurans can be achieved via a (3+2)-annulation of specific cyclopropanes and aldehydes, catalyzed by tin or hafnium salts, with diastereomeric ratios as high as 99:1. organic-chemistry.org

Once the chiral THF skeleton is established, the amine can be introduced. Asymmetric hydrogenation of prochiral imines is a direct and efficient method for creating chiral amines and has been successfully applied on an industrial scale. nih.gov Catalytic systems based on iridium or palladium, using chiral ligands such as C4-TunePhos, have shown high enantioselectivity (86–95% ee) in the synthesis of cyclic amines. nih.gov

Table 1: Comparison of Stereoselective Methods for Tetrahydrofuran Synthesis

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity | Citation |

|---|---|---|---|---|

| Asymmetric Henry Reaction/Iodocyclization | Copper Catalyst | One-pot synthesis of 2,5-substituted THFs | Up to 97% ee | chemistryviews.org |

| Oxidative Cyclization | PdCl₂/1,4-benzoquinone | Intramolecular hydrogen bonding enhances control | Up to 7:1 dr | nih.gov |

| [3+2]-Annulation | Sn(OTf)₂ or Hf(OTf)₄ | Annulation of cyclopropanes and aldehydes | Up to 99:1 dr | organic-chemistry.org |

| Asymmetric Cycloetherification | Cinchona-alkaloid-thiourea | Organocatalytic cyclization of ε-hydroxy-α,β-unsaturated ketones | Excellent enantioselectivities | organic-chemistry.org |

Biocatalytic Transformations and Dynamic Kinetic Resolution in Complex Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. wiley.commdpi.com Enzymes offer exquisite stereocontrol and operate under mild conditions, making them ideal for complex pharmaceutical synthesis. mdpi.comnih.gov

ω-Transaminases (ω-TAs) are particularly valuable as they perform the biocatalytic equivalent of reductive amination, transferring an amino group from a donor molecule to a ketone substrate with high stereoselectivity. wiley.com This method has been industrialized for the production of sitagliptin, demonstrating its scalability. wiley.com For a precursor to this compound, a suitable ketone such as 3-(tetrahydrofuran-3-yl)propan-2-one could be converted to the corresponding chiral amine using either an (R)- or (S)-selective ω-TA. wiley.com

Directed evolution and substrate engineering have dramatically expanded the utility of enzymes like transaminases. nih.gov Scientists have successfully engineered enzymes that initially showed no activity towards a target ketone to become highly efficient catalysts for practical manufacturing. nih.gov This approach underscores the potential to develop bespoke biocatalysts for nearly any target chiral amine. nih.gov

Dynamic kinetic resolution (DKR) is a particularly powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid racemization of the starting material with a highly selective, irreversible kinetic resolution. wikipedia.orgprinceton.edu For DKR to be effective, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu DKR can be achieved by combining enzymatic resolution with a chemical racemization catalyst, such as a ruthenium complex. researchgate.net This dual-catalyst system has been used to resolve γ-hydroxy acid derivatives, yielding products with up to 99% ee. researchgate.net This principle could be applied to a racemic precursor of the target amine, such as a racemic alcohol or the amine itself, to yield a single enantiomer.

The combination of different catalytic methods, such as merging gold catalysis with biocatalysis, has enabled practical and scalable syntheses of chiral amino building blocks from alkynes, achieving excellent enantioselectivities (96-99% ee). acs.org

Functional Group Interconversions and Strategic Derivatization for Amine Introduction

Reductive Amination Strategies for Primary Amine Formation

Reductive amination is a robust and widely used method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. harvard.edu The reaction proceeds through the formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ. harvard.edu

For the synthesis of this compound, a suitable precursor would be 3-(tetrahydrofuran-3-yl)propanal. A patent describes a similar process where 3-formyltetrahydrofuran undergoes reductive amination to yield 3-aminomethyl tetrahydrofuran. google.com The reaction of the aldehyde with ammonia (B1221849), followed by reduction, provides the target primary amine.

Several reducing agents are suitable for this transformation. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent that tolerates a wide variety of functional groups. harvard.eduorganic-chemistry.org It is often used with a catalytic amount of acetic acid, especially for the reduction of ketone-derived imines. harvard.eduorganic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaCNBH₃), which is effective at a controlled pH of 6-7, and catalytic hydrogenation (e.g., H₂/Pd/C). harvard.eduyoutube.com A one-pot, two-step strategy has been successfully employed for the transformation of furan-derived ketones into THF-derived primary amines using ammonia and H₂ over a Pd/Al₂O₃ catalyst, achieving yields up to 98%. scispace.com

Table 2: Reagents for Reductive Amination

| Reagent System | Key Features | Typical Solvent | Citation |

|---|---|---|---|

| NaBH(OAc)₃ (STAB) | Mild, highly selective, tolerates many functional groups | 1,2-Dichloroethane (DCE), THF | harvard.eduorganic-chemistry.org |

| NaCNBH₃ | Requires pH control (6-7) to avoid reducing carbonyl | Methanol | harvard.edu |

| H₂ / Catalyst (e.g., Pd/C, Raney Ni) | Catalytic method, can be highly selective | Various | youtube.comscispace.com |

| InCl₃ / Et₃SiH / MeOH | Highly chemoselective, tolerates esters, acids, olefins | Methanol | organic-chemistry.org |

Nucleophilic Substitution Pathways Involving Amine Precursors

The primary amine can also be installed via a nucleophilic substitution (Sₙ2) reaction. nih.gov This typically involves reacting a suitable electrophile, such as an alkyl halide or sulfonate, with a nitrogen nucleophile. To form a primary amine, common precursors include azide (B81097) salts or phthalimide, followed by a reduction or deprotection step. ub.edu

A synthetic route could start from a precursor like 3-(tetrahydrofuran-3-yl)propan-1-ol. The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. nih.gov Subsequent reaction with sodium azide (NaN₃) followed by reduction of the resulting alkyl azide (e.g., with H₂/Pd/C or LiAlH₄) yields the primary amine. ub.edu The use of phthalimide, known as the Gabriel synthesis, is another classic method for preparing primary amines while avoiding the overalkylation that can plague direct alkylation with ammonia. youtube.com

These Sₙ2 reactions proceed with inversion of configuration at the electrophilic carbon, a crucial consideration if the stereocenter is located on the side chain. ub.edu This stereochemical outcome was leveraged in the synthesis of a key intermediate where an Sₙ2 substitution with methylamine (B109427) proceeded with inversion of configuration to provide a diamine in high yield. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming C-N bonds. rsc.org Reactions like the Buchwald-Hartwig amination provide a general route for coupling amines with aryl or vinyl halides and triflates, typically using palladium or copper catalysts. While often used for creating aryl amines, these methods can be adapted for alkylamines.

The development of new, air-stable nickel precatalysts has greatly expanded the scope of C-N cross-coupling to include a wide range of aryl and heteroaryl electrophiles with alkylamines. mit.edu These advanced catalyst systems can operate with weak bases, making them compatible with base-sensitive functional groups. mit.edu

A direct C-H amination approach represents a more atom-economical strategy, avoiding the need for pre-functionalized starting materials. nih.gov Rhodium- and iridium-catalyzed C-H amination reactions using organic azides as the nitrogen source have been developed. nih.gov In this process, the azide serves a dual role as both the amino source and an internal oxidant, with molecular nitrogen as the only byproduct. nih.gov The mechanism often involves chelation-assisted C-H activation, followed by C-N bond formation via a metal-nitrenoid intermediate. nih.gov Such a strategy could potentially be applied to a C-H bond on the propyl side chain of a tetrahydrofuran precursor to directly install the amine group.

Multi-component Reactions and Domino Processes in Constructing Complex Amine Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.govcaltech.edu Similarly, domino (or cascade) reactions, involving a sequence of intramolecular transformations initiated by a single event, offer an elegant pathway to complex molecules from simple precursors. rsc.orgresearchgate.net These approaches are particularly valuable for synthesizing polysubstituted heterocyclic systems like those found in analogues of this compound.

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to construct the core tetrahydrofuran scaffold and introduce the aminopropyl side chain. For instance, a highly convergent three-component coupling strategy has been described for the stereocontrolled synthesis of 2,3,5-trisubstituted tetrahydrofurans. nih.gov This method involves the reaction of an allylboronate with a first aldehyde, followed by coupling of the resulting allylsilane with a second aldehyde or ketone, demonstrating the potential to assemble the tetrahydrofuran ring with controlled stereochemistry. nih.gov

Domino reactions also provide a powerful tool for the synthesis of substituted tetrahydrofurans. A Lewis base-catalyzed domino reaction between 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates has been shown to furnish highly substituted tetrahydrofuran derivatives in high yields. rsc.org Such a strategy, by analogy, could be envisioned to construct a functionalized tetrahydrofuran ring that can be further elaborated to introduce the aminopropyl group.

The following table summarizes examples of multi-component and domino reactions for the synthesis of relevant heterocyclic structures, illustrating the potential of these methodologies.

| Reaction Type | Reactants | Product | Key Features | Yield |

| Three-Component Coupling nih.gov | Allylboronate, Aldehyde 1, Aldehyde/Ketone 2 | 2,3,5-Trisubstituted Tetrahydrofuran | High stereocontrol | Excellent selectivity |

| Domino Reaction rsc.org | 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates, Allenoates | 2,3,5-Substituted Tetrahydrofuran | Lewis base catalyzed | High |

| Three-Component Aziridination nih.gov | Aldehyde, Amine, Diazo compound | Aziridine Precursor | Catalytic, asymmetric | 85% |

Flow Chemistry Applications in Continuous Synthesis of Amine Derivatives

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. rsc.orgrsc.org This methodology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. researchgate.netresearchgate.net The continuous synthesis of amine derivatives, in particular, has garnered significant attention due to the prevalence of the amine functional group in biologically active molecules.

While a specific flow synthesis of this compound has not been detailed, the continuous flow synthesis of various amine derivatives and heterocyclic compounds demonstrates the feasibility of this approach. researchgate.netmdpi.com For example, a photocatalytic protocol for the α-C-H alkylation of unprotected primary amines has been successfully translated to a continuous flow process, enabling the scalable synthesis of α-tertiary primary amines. researchgate.net This highlights the potential to functionalize amine precursors in a continuous manner.

Furthermore, multi-step syntheses can be telescoped in flow, where the output of one reactor is directly fed into the next, obviating the need for intermediate purification steps. rsc.org This "assembly-line" approach is highly efficient for constructing complex molecules. A unified continuous flow assembly-line synthesis has been developed for highly substituted pyrazoles and pyrazolines, significantly reducing reaction times compared to batch processes. mdpi.com A similar strategy could be envisioned for the synthesis of this compound, where the formation of the tetrahydrofuran ring and the subsequent elaboration to the final amine could be performed in a continuous sequence.

The table below presents examples of continuous flow synthesis applied to amine and heterocyclic chemistry, underscoring the potential for the production of this compound and its analogues.

| Reaction Type | Starting Materials | Product | Flow System | Key Advantages | Yield |

| α-C-H Alkylation of Primary Amines researchgate.net | Cyclohexylamine, Methyl acrylate | α-Tertiary Amine Derivative | Vapourtec UV-150 reactor | Scalability, reduced reaction time | - |

| Pyrazole/Pyrazoline Synthesis mdpi.com | Amines, Alkynes/Alkenes | Substituted Pyrazoles/Pyrazolines | - | Reduced reaction time (16h to 30 min), enhanced safety | - |

| Indazole Synthesis mdpi.com | Azide, Amine derivative | Indazole Derivative | Copper coil at 120 °C | Scalable (200 g scale) | up to 95% (crude) |

Cutting Edge Spectroscopic and Advanced Analytical Characterization of 3 Tetrahydrofuran 3 Yl Propan 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. emerypharma.com For 3-(Tetrahydrofuran-3-yl)propan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

A standard ¹H NMR spectrum will reveal the chemical shifts, multiplicities, and integration of all proton signals, while a ¹³C NMR spectrum will identify the unique carbon environments. docbrown.infouq.edu.au The presence of the tetrahydrofuran (B95107) ring and the propyl-amine chain results in a series of distinct signals that can be assigned through further analysis.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~2.7 (t) | ~42 |

| 2 | ~1.5 (m) | ~35 |

| 3 | ~1.4 (m) | ~30 |

| 3' | ~2.5 (m) | ~40 |

| 2'', 5'' | ~3.7 (m) | ~68 |

| 4'' | ~1.9 (m), ~1.6 (m) | ~33 |

| NH₂ | ~1.3 (s, broad) | - |

Note: Predicted values are based on general principles and data for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments is employed. science.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations would be expected between the protons of the propyl chain (H-1, H-2, H-3) and within the tetrahydrofuran ring (H-2'', H-3', H-4'', H-5''). emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~42 ppm, confirming the C-1 position.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). HMBC is invaluable for connecting different fragments of the molecule. emerypharma.com For instance, correlations between the H-3 protons on the propyl chain and the C-3' and C-4'' carbons of the tetrahydrofuran ring would confirm the connectivity between the side chain and the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

Since the 3-position of the tetrahydrofuran ring is a stereocenter, this compound can exist as two enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the relative stereochemistry of a molecule by identifying protons that are close in space, regardless of their bonding connectivity. In the context of a chiral derivative or a diastereomeric mixture, NOESY can help in assigning the relative configuration by observing through-space interactions between specific protons on the stereocenter and other parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. scispace.com For this compound (C₇H₁₅NO), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 130.1226 | (Hypothetical) 130.1228 |

| [M+Na]⁺ | 152.1046 | (Hypothetical) 152.1049 |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. A plausible fragmentation pathway for protonated this compound would involve initial cleavage of the C-C bond alpha to the amine group, a common fragmentation for amines, leading to a stable iminium ion. docbrown.info Another likely fragmentation would be the loss of the propyl-amine side chain from the tetrahydrofuran ring. researchgate.netmiamioh.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These spectra provide a "fingerprint" of the compound and are particularly useful for identifying specific functional groups. udayton.eduresearchgate.net

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum as one or two bands for a primary amine.

C-H stretching: Aliphatic C-H stretches appear just below 3000 cm⁻¹.

N-H bending: Found in the 1590-1650 cm⁻¹ region.

C-O-C stretching: The ether linkage in the tetrahydrofuran ring will exhibit a strong, characteristic band in the 1050-1150 cm⁻¹ region. udayton.edu

C-N stretching: This vibration is typically found in the 1000-1250 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 |

| Primary Amine (R-NH₂) | N-H Bend | 1590-1650 |

| Alkane (C-H) | C-H Stretch | 2850-2960 |

| Ether (C-O-C) | C-O Stretch | 1050-1150 |

| Amine (C-N) | C-N Stretch | 1000-1250 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment

Given the chiral nature of this compound, chiroptical techniques are essential for characterizing its enantiomers. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a mirror-image ECD spectrum. This technique is highly sensitive to the stereochemistry and can be used to determine the enantiomeric excess (ee) of a sample by comparing its spectrum to that of the pure enantiomers. bath.ac.uk The development of methods for determining enantiopurity is a significant area of research. bath.ac.uk

X-ray Crystallography for Absolute Stereochemical Determination (Applicable for Crystalline Derivatives)

The most definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray crystallography. researchgate.net This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice. While obtaining suitable crystals of the parent amine might be challenging, derivatization to a crystalline salt (e.g., with a chiral acid) or a solid derivative can facilitate X-ray analysis. google.com The resulting crystal structure provides unambiguous proof of the connectivity and the absolute configuration of all stereocenters. vensel.org

Advanced Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are indispensable for the analysis of this compound, providing detailed insights into its purity and chiral composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that offer high resolution and sensitivity.

This compound possesses a chiral center at the 3-position of the tetrahydrofuran ring, leading to the existence of (R) and (S) enantiomers. The separation of these enantiomers is critical as they may exhibit different biological activities or serve as distinct stereospecific building blocks in asymmetric synthesis. Chiral HPLC is the premier method for achieving this separation.

The successful enantiomeric resolution of amines by HPLC heavily relies on the selection of a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and high enantiorecognition capabilities for a wide range of chiral compounds, including amines. nih.govnih.govresearchgate.net For the separation of this compound, a CSP such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) would be a suitable choice. nih.gov

The mobile phase composition is another critical parameter. A mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov

A typical chiral HPLC method for the enantiomeric separation of this compound could be developed with the parameters outlined in the table below. The resolution between the enantiomer peaks should be greater than 1.5 to ensure accurate quantification. nih.gov

Interactive Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomer Separation

| Parameter | Value | Rationale |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Proven effectiveness for amine enantioseparation. nih.gov |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions. |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Common mobile phase for normal-phase chiral separations. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Temperature | 25 °C | Controlled room temperature for reproducibility. |

| Detection | UV at 220 nm | Amines without strong chromophores can often be detected at low UV wavelengths. |

| Injection Volume | 10 µL | Standard injection volume. |

| Expected Elution | The two enantiomers would elute as separate peaks. | The differential interaction with the CSP leads to separation. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities in this compound, as well as for confirming its molecular weight and fragmentation pattern, which aids in structural elucidation. imreblank.ch

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. libretexts.org

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways for amines and ethers. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org The presence of the tetrahydrofuran ring will also lead to characteristic fragments. imreblank.ch The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (C7H15NO, 129.20 g/mol ).

Key expected fragments in the mass spectrum of this compound would include:

[M]+ : The molecular ion at m/z 129.

[M-H]+ : Loss of a hydrogen atom, m/z 128.

[M-NH2]+ : Loss of the amino group, m/z 113.

CH2=NH2+ : The base peak resulting from alpha-cleavage, m/z 30.

Fragments resulting from the opening and fragmentation of the tetrahydrofuran ring.

Interactive Table 2: GC-MS Analysis Parameters and Expected Fragmentation

| Parameter | Value | Rationale |

| GC Column | DB-5ms (or equivalent) | A common, non-polar column suitable for a wide range of compounds. |

| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness | Standard dimensions for good resolution. |

| Carrier Gas | Helium | Inert carrier gas. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min | A typical temperature program for separating compounds with a range of volatilities. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |

| Mass Range | m/z 30-300 | Covers the expected mass range of the parent compound and its fragments. |

| Expected Molecular Ion | m/z 129 | Corresponds to the molecular weight of C7H15NO. |

| Major Expected Fragments | m/z 30, 43, 57, 71, 85, 113, 128 | Characteristic fragments aiding in structural confirmation. |

Computational and Theoretical Investigations of 3 Tetrahydrofuran 3 Yl Propan 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They are used to model the electronic structure of molecules, which in turn governs their chemical reactivity and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is particularly effective for studying the mechanisms of organic reactions by calculating the potential energy surface of a given transformation. This allows for the determination of the relative energies of reactants, products, intermediates, and transition states.

For 3-(Tetrahydrofuran-3-yl)propan-1-amine, DFT could be employed to study a variety of reactions involving the primary amine, such as acylation, alkylation, or condensation reactions. By modeling these processes, researchers can predict the feasibility of a reaction (i.e., whether it is exothermic or endothermic) and identify the most likely mechanistic pathway. For instance, in a hypothetical acylation reaction with acetyl chloride, DFT calculations could map the energy changes as the reactants come together, form a tetrahedral intermediate, and then release hydrogen chloride to form the final amide product. These studies provide quantitative data on reaction energetics, guiding synthetic efforts. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for N-Acylation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| 3-(THF-3-yl)propan-1-amine + Acetyl Chloride | Reactants | 0.0 |

| [Acylation Transition State] | Transition State (TS) | +15.2 |

| [Tetrahedral Intermediate] | Reaction Intermediate | -5.8 |

| N-(3-(tetrahydrofuran-3-yl)propyl)acetamide + HCl | Products | -22.5 |

| Note: Data are illustrative to demonstrate the application of DFT and do not represent experimental results. |

A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net DFT calculations are instrumental in locating and analyzing the geometry and energy of these fleeting structures. The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. nih.gov

The analysis of a transition state structure provides deep insight into how bonds are formed and broken. For example, in a potential intramolecular cyclization of a derivative of this compound, DFT could be used to distinguish between a concerted pathway (all bond changes occur in one step) and a stepwise pathway (involving one or more intermediates). mdpi.compku.edu.cn By comparing the activation energies of the different pathways, the most favorable route can be identified. A key verification of a true transition state in these calculations is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Table 2: Illustrative Transition State Parameters for a Hypothetical Reaction

| Parameter | Value | Significance |

| Activation Energy (ΔG‡) | +15.2 kcal/mol | Energy barrier that must be overcome for the reaction. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true first-order saddle point (transition state). |

| Key Bond Distances | C-N: 1.85 Å; C-O: 1.92 Å | Shows partial bonds being formed/broken in the TS. |

| Note: Data are illustrative. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics is ideal for studying static electronic structures and reactions, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

For this compound, MD simulations can explore its conformational landscape. The molecule possesses significant flexibility due to the rotatable bonds in the propyl chain and the puckering of the tetrahydrofuran (B95107) ring. researchgate.net MD can reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the energy barriers between them.

Furthermore, if this compound is being investigated as a potential ligand for a biological target like a protein or enzyme, MD simulations are invaluable. mdpi.com A model of the ligand can be placed in the binding site of the target, and the simulation can predict the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. nih.gov This information is crucial for structure-based drug design.

Table 3: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Example Value / Type | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules surrounding the solute. |

| Simulation Time | 100 - 500 nanoseconds (ns) | Duration of the simulation to ensure adequate sampling of motion. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

In Silico Design of Novel Analogues and Computer-Assisted Retrosynthetic Analysis

Computational tools can accelerate the discovery of new molecules by designing novel analogues and planning their synthesis.

In silico design involves computationally modifying the structure of a lead compound, like this compound, to enhance desired properties (e.g., binding affinity, solubility) or reduce undesired ones. By systematically altering functional groups or changing the scaffold, libraries of virtual compounds can be created and screened computationally before any are synthesized.

Computer-assisted retrosynthetic analysis helps chemists devise efficient synthetic routes to a target molecule. nih.gov Software platforms use databases of known chemical reactions to work backward from the target molecule, proposing disconnections to identify simpler and readily available precursors. scripps.eduresearchgate.netnih.gov For this compound, a retrosynthesis program might suggest disconnections such as:

Breaking the C-N bond, leading to a propanol (B110389) derivative and ammonia (B1221849).

Disconnecting the propyl chain from the THF ring, suggesting a reaction between a 3-lithiated or Grignard reagent of THF and a 3-carbon electrophile.

Table 4: Potential Retrosynthetic Disconnections for this compound

| Disconnection Bond | Retron / Synthon | Possible Reagent(s) |

| N-C (propyl) | Primary amine | 3-(Tetrahydrofuran-3-yl)propan-1-ol (via reduction of corresponding aldehyde/acid) |

| C-C (ring-chain) | Tetrahydrofuran-3-yl anion / cation | Tetrahydrofuran-3-yl magnesium bromide + 3-halopropanenitrile (followed by reduction) |

Machine Learning Approaches for Reaction Outcome Prediction and Optimization

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry. nih.gov ML models can be trained on vast datasets of experimental reactions to predict the outcomes of new, unseen reactions with remarkable accuracy. nih.gov These models learn the complex patterns that govern chemical reactivity without being explicitly programmed with chemical rules.

For a reaction involving this compound, an ML model could take the reactants, reagents, and conditions (e.g., solvent, temperature) as input and predict the major product and its expected yield. rjptonline.org This is particularly useful for complex reactions where multiple outcomes are possible. For example, in a reaction with multiple electrophilic sites, an ML model can rank the likelihood of reaction at each site. nih.gov

Furthermore, ML algorithms can be used to optimize reaction conditions. By exploring the "chemical space" of temperatures, concentrations, and catalysts computationally, these models can suggest the optimal set of conditions to maximize the yield of the desired product, thereby saving significant time and resources in the lab. nih.gov

Table 5: Illustrative Output from a Hypothetical Machine Learning Model for a Reaction

| Input Reactants | Conditions | Predicted Product | Predicted Probability / Yield | Rank |

| 3-(THF-3-yl)propan-1-amine + 1-bromobutane | DMF, K₂CO₃, 80°C | N-butyl-3-(tetrahydrofuran-3-yl)propan-1-amine | 85% | 1 |

| 3-(THF-3-yl)propan-1-amine + 1-bromobutane | DMF, K₂CO₃, 80°C | N,N-dibutyl-3-(tetrahydrofuran-3-yl)propan-1-amine | 12% | 2 |

| 3-(THF-3-yl)propan-1-amine + 1-bromobutane | DMF, K₂CO₃, 80°C | No Reaction | 3% | 3 |

| Note: Data are illustrative of an ML model's predictive capabilities. |

Green Chemistry Principles Applied to the Synthesis of 3 Tetrahydrofuran 3 Yl Propan 1 Amine

Atom Economy Maximization and Waste Prevention Strategies in Amine Synthesis

The principle of atom economy, developed by Barry Trost, is a fundamental concept in green chemistry that emphasizes the maximization of the incorporation of all materials used in a process into the final product. acs.orgthieme-connect.com Traditional methods for synthesizing amines, such as the Gabriel synthesis or reductive aminations using stoichiometric reducing agents, often suffer from poor atom economy, generating significant amounts of waste. jocpr.com For instance, the Gabriel synthesis, while effective, generates phthalic acid derivatives as byproducts in stoichiometric quantities, leading to an atom economy of well under 50%. jocpr.com

Modern synthetic strategies aim to overcome these limitations by designing reactions that are inherently more atom-economical. For the synthesis of amines, catalytic hydrogen borrowing, also known as hydrogen auto-transfer, represents a highly atom-efficient approach. rsc.orgnih.gov This methodology involves the reaction of an alcohol with an amine, where the alcohol is transiently oxidized to a carbonyl compound, which then undergoes reductive amination. The hydrogen for the reduction is "borrowed" from the starting alcohol and subsequently returned, with water being the only byproduct. nih.gov This process is highly desirable as it avoids the use of external, often hazardous, reducing agents and minimizes waste.

The E-factor, which measures the mass of waste produced per unit of product, is a practical metric for evaluating the environmental impact of a chemical process. oup.com By prioritizing atom-economical reactions and catalytic pathways, the E-factor can be significantly reduced, moving towards more sustainable chemical manufacturing. researchgate.net

Table 1: Comparison of Atom Economy in Different Amine Synthesis Methods

| Synthesis Method | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Gabriel Synthesis | Phthalimide, Alkyl Halide, Hydrazine | Primary Amine | Phthalhydrazide, Halide Salt | < 50 |

| Reductive Amination (with NaBH₃CN) | Aldehyde/Ketone, Amine, NaBH₃CN | Amine | NaCN, Borate salts, Water | Variable, often low |

| Hydrogen Borrowing | Alcohol, Amine | Amine | Water | High (approaching 100%) |

This table provides a generalized comparison. The actual atom economy will vary depending on the specific substrates and reagents used.

Utilization of Renewable Feedstocks for Precursor Synthesis

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. oup.com Biomass, derived from plants and other living organisms, is a key renewable resource for the chemical industry. nih.gov For the synthesis of 3-(Tetrahydrofuran-3-yl)propan-1-amine, both the tetrahydrofuran (B95107) and the propanamine moieties can potentially be derived from biomass.

A crucial platform molecule derivable from the hemicellulose fraction of lignocellulosic biomass is furfural. nih.gov Furfural can be catalytically converted to furan (B31954), which in turn can be hydrogenated to tetrahydrofuran (THF). nih.gov While many reported syntheses focus on 2-substituted THF derivatives from furfural, such as tetrahydrofurfurylamine, the principles can be extended to access other isomers through tailored catalytic processes. researchgate.netbeilstein-journals.org

Another important biomass-derived platform molecule is levulinic acid, which can be produced from C6 sugars (cellulose). rsc.org Catalytic hydrogenation and subsequent cyclization of levulinic acid or its derivatives can yield 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent alternative to THF that is also a potential precursor for further functionalization. capes.gov.brrsc.org

The synthesis of the propanamine side chain can also be envisioned from renewable resources. For instance, glycerol, a byproduct of biodiesel production, can be converted into various C3 platform molecules. Similarly, amino acids produced through fermentation or from protein-rich waste streams can serve as renewable sources of nitrogen and chiral building blocks. oup.comresearchgate.net The catalytic amination of biomass-derived alcohols and aldehydes provides a direct route to amines, utilizing renewable starting materials. nih.govnih.gov

The challenge in synthesizing this compound from renewable feedstocks lies in developing selective catalytic pathways to functionalize the furan or other biomass-derived rings at the 3-position and subsequently elaborate the propanamine side chain.

Table 2: Potential Renewable Precursors for this compound Synthesis

| Target Moiety | Biomass-Derived Platform Molecule | Potential Precursor |

|---|---|---|

| Tetrahydrofuran ring | Furfural (from Hemicellulose) | Furan, Tetrahydrofuran |

| Levulinic Acid (from Cellulose) | γ-Valerolactone, 2-Methyltetrahydrofuran | |

| Itaconic Acid | 3-Methyltetrahydrofuran derivatives | |

| Propanamine side chain | Glycerol (from Biodiesel) | Acrolein, 3-Hydroxypropionaldehyde |

Development and Application of Greener Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry promotes the use of safer solvents or, ideally, the elimination of solvents altogether. capes.gov.br

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.org While organic compounds often have limited solubility in water, performing reactions "on water" or in aqueous emulsions can sometimes lead to enhanced reactivity. acs.org For amine synthesis, reductive amination of biomass-derived aldehydes and ketones has been successfully demonstrated in aqueous ammonia (B1221849) solutions. thieme-connect.com The use of water as a solvent is particularly attractive for reactions involving biomass-derived feedstocks, which are often water-soluble. nih.gov The synthesis of this compound could potentially be designed to occur in aqueous media, especially for the amination steps, which would significantly improve the green credentials of the process.

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green solvent alternatives. nih.gov ILs are salts with low melting points, negligible vapor pressure, and high thermal stability, which can reduce air pollution and allow for easier product separation and catalyst recycling. rsc.orgrsc.org They have been successfully used as solvents for various amine synthesis reactions, including direct reductive amination. rsc.org

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors, often derived from natural and renewable sources like choline (B1196258) chloride, urea, and sugars. researchgate.netorgsyn.org They share many of the favorable properties of ILs but are often cheaper, less toxic, and more biodegradable. nih.gov DESs have been shown to be effective media and even catalysts for a range of organic reactions, including the synthesis of amines. nih.govorgsyn.org The tunability of their physical and chemical properties allows for the design of a DES optimized for a specific step in the synthesis of this compound.

Solvent-free, or neat, reaction conditions represent the ideal scenario from a green chemistry perspective, as they eliminate solvent-related waste and simplify purification. rsc.orgnih.gov Such conditions are often facilitated by the use of solid-supported catalysts or by performing reactions in a ball mill. nih.gov

Catalysis in Sustainable Synthesis of Amine and Tetrahydrofuran Moieties

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. thieme-connect.comorgsyn.org For the synthesis of this compound, catalysis is crucial for the selective formation of the desired stereoisomers and for minimizing byproducts.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric excess. nih.govrsc.org This is particularly relevant for the synthesis of bioactive compounds like this compound, where a specific stereoisomer may be responsible for the desired activity.

Chiral primary and secondary amines, such as proline and its derivatives, are highly effective organocatalysts for a variety of transformations. nih.govnih.gov They can activate substrates through the formation of iminium or enamine intermediates, facilitating reactions like Michael additions, aldol (B89426) reactions, and cycloadditions with high stereocontrol. oup.comnih.gov

In the context of synthesizing the target molecule, organocatalysis could be employed in several key steps:

Asymmetric synthesis of the 3-substituted tetrahydrofuran ring: Organocatalytic intramolecular oxy-Michael additions or double Michael additions can be used to construct substituted tetrahydrofuran rings with high diastereo- and enantioselectivity. researchgate.netnih.gov

Enantioselective introduction of the amine group: Chiral organocatalysts can be used for the asymmetric allylation of imines or the asymmetric amination of carbonyl compounds, which could be key steps in forming the chiral center in the propanamine side chain or on the THF ring. nih.govbeilstein-journals.org

Table 3: Examples of Organocatalysts for Amine and Tetrahydrofuran Synthesis

| Catalyst Type | Example Catalyst | Application |

|---|---|---|

| Chiral Secondary Amine | Proline, Diarylprolinol silyl (B83357) ethers | Asymmetric aldol and Michael reactions, synthesis of chiral heterocycles |

| Chiral Primary Amine | Cinchona alkaloid derivatives | Asymmetric Michael additions, cycloadditions |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | Asymmetric allylation of imines, Strecker reaction |

By integrating these green chemistry principles, a more sustainable and efficient synthesis of this compound can be envisioned. This approach not only minimizes environmental impact but also drives innovation in chemical synthesis, leading to safer and more resource-efficient processes.

Biocatalysis for Chemo-, Regio-, and Stereoselective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and environmental impact. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity, which is particularly valuable in the synthesis of chiral amines.

Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. This capability makes them highly suitable for the asymmetric synthesis of chiral amines from prochiral ketones, often with excellent enantiomeric excess (>99% ee). nih.gov While direct enzymatic synthesis of this compound is not extensively documented in publicly available literature, the application of transaminases to structurally similar substrates highlights the potential of this approach.

For instance, research has demonstrated the successful use of transaminases for the synthesis of various furan-based amines and other cyclic amines. A robust transaminase from Shimia marina (SMTA) has been reported for the scalable amination of biobased furanaldehydes. nih.gov This enzyme shows high activity and broad substrate specificity, suggesting its potential applicability to precursors of this compound. Similarly, a patent describes the synthesis of (R)-3-aminopiperidine from a protected 3-piperidone using a transaminase, achieving the desired stereoisomer with high selectivity. google.com This process, which converts a cyclic ketone to a cyclic amine, is analogous to a potential biocatalytic route to chiral this compound derivatives.

The general reaction scheme for a transaminase-catalyzed synthesis is as follows:

Precursor Ketone/Aldehyde + Amine Donor ⇌ (Transaminase) ⇌ Chiral Amine + By-product

The equilibrium of this reaction can sometimes be unfavorable. However, various strategies exist to drive the reaction towards the product, such as using a high concentration of the amine donor or removing the by-product. The use of whole-cell biocatalysts, which can be immobilized, further enhances the green credentials of this method by simplifying catalyst handling and reuse. nih.gov

Table 1: Examples of Transaminase-Mediated Aminations

| Enzyme Source | Substrate | Product | Key Findings | Reference |

| Shimia marina | Biobased furanaldehydes | Various furfurylamines | High activity and broad substrate specificity for scalable amination. | nih.gov |

| Not Specified | Nitrogen-protected 3-piperidone | (R)-3-aminopiperidine | Stereoselective synthesis of a cyclic amine, suitable for industrial scale. | google.com |

| Various | 1-phenylpropan-2-one | (R)- and (S)-1-phenylpropan-2-amines | Immobilized whole-cell biocatalysts enabled synthesis of both enantiomers with high enantiomeric excess. | nih.gov |

| Chromobacterium violaceum | (S)-1-phenylethylamine | 4´-substituted acetophenones | A rationally designed variant showed increased specific activity. |

Heterogeneous Catalysis for Ease of Separation and Reuse

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. Their primary advantage from a green chemistry perspective is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and minimizes contamination of the product. This approach avoids costly and waste-generating separation processes. researchgate.net

The synthesis of amines from furan-based compounds and other precursors using heterogeneous catalysts is well-established. mdpi.com A particularly relevant example is the synthesis of 3-aminomethyl tetrahydrofuran, a compound structurally very similar to the target molecule. A patented process describes the reductive amination of 3-formyltetrahydrofuran using a hydroxyapatite-supported nickel catalyst. google.com This method is highlighted as advantageous over traditional catalysts like Raney nickel or palladium on carbon due to reduced flammability, lower cost, and improved reaction efficiency and conversion rates. google.com The catalyst was successfully recovered by filtration and reused. google.com

The process involves the reaction of the aldehyde with ammonia and hydrogen gas in a high-pressure vessel at a relatively mild temperature of 40-60 °C. google.com This demonstrates a clean and efficient pathway to a tetrahydrofuran-based amine. The use of supported non-noble metal catalysts, such as nickel on hydroxyapatite (B223615) or alumina, is a key strategy in developing cost-effective and sustainable catalytic systems. mdpi.comgoogle.com

Another common route to primary amines is the hydrogenation of nitriles. The heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) has been demonstrated using a palladium on carbon (Pd/C) catalyst under mild conditions (30–80 °C, 6 bar). nih.gov This reaction pathway could be adapted for the synthesis of this compound from the corresponding nitrile precursor.

Table 2: Heterogeneous Catalysts in the Synthesis of Amines

| Catalyst | Substrate | Product | Reaction Conditions | Key Advantages | Reference |

| Hydroxyapatite-supported Nickel | 3-Formyltetrahydrofuran | 3-Aminomethyl tetrahydrofuran | 40-60 °C, NH₃, H₂ | Avoids flammable/costly catalysts, high conversion, catalyst is reusable. | google.com |

| Pd/C | 3-Phenylpropionitrile | 3-Phenylpropylamine | 30-80 °C, 6 bar H₂ | Selective hydrogenation to primary amine under mild conditions. | nih.gov |

| Ru/C | Furoin | 2-Amino-1,2-di(furan-2-yl)ethan-1-ol | 140 °C, NH₃, H₂ | Catalyst can be recycled for at least three consecutive runs. | rsc.org |

| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(aminomethyl)furan (HMFA) | 100 °C, 1.5 MPa H₂ | High selectivity compared to noble metal catalysts. | mdpi.com |

Energy Efficiency in Synthetic Protocols, including Microwave-Assisted Synthesis

Improving energy efficiency is a core principle of green chemistry, aiming to reduce the environmental and economic costs associated with chemical processes. One prominent technology for enhancing energy efficiency in chemical synthesis is the use of microwave irradiation. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rug.nlat.ua This is due to the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. acs.org

The industrial synthesis of tetrahydrofuran (THF), the core ring system of the target molecule, often involves energy-intensive conditions. psu.edu Research into greener alternatives has shown that microwave-assisted synthesis can be an effective method for the cyclodehydration of 1,4-butanediol (B3395766) to THF, offering a more energy-efficient process. psu.eduresearchgate.net

While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the application of this technology to the synthesis of related furan and tetrahydrofuran derivatives is documented. For example, microwave heating has been successfully employed in the synthesis of various furan derivatives through multicomponent reactions. rsc.org These reactions often proceed much faster and with higher efficiency under microwave irradiation compared to conventional heating. A catalyst-free amination of alk-3-ynones has been achieved in ethanol (B145695) using microwave acceleration, leading to good yields of benzodiazepines and enaminones in a highly atom-economical process. at.ua

The benefits of microwave-assisted synthesis extend to:

Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes. at.ua

Improved Yields: The rapid and uniform heating can minimize the formation of by-products.

Enhanced Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, significant energy savings can be realized.

The application of microwave technology to the final amination step or to the synthesis of key intermediates for this compound could therefore offer a more sustainable and efficient manufacturing process.

Advanced Research Applications and Derivatization of 3 Tetrahydrofuran 3 Yl Propan 1 Amine

Medicinal Chemistry: Design and Synthesis of Bioactive Analogues and Leads

The structural motifs present in 3-(tetrahydrofuran-3-yl)propan-1-amine are of significant value in drug discovery and development. The tetrahydrofuran (B95107) ring is a prevalent feature in numerous biologically active natural products, while the amine group serves as a critical anchor for building molecular complexity.

Exploration as Pharmacophore Scaffolds for Drug Discovery

The tetrahydrofuran (THF) ring is a key structural element in many pharmacologically active compounds. Its utility as a pharmacophore scaffold is well-established, often serving as a bioisosteric replacement for other cyclic or acyclic moieties to improve pharmacokinetic properties. Derivatives of 3-aminotetrahydrofuran (B1273345) are pursued for the synthesis of compounds with valuable therapeutic properties. google.com The primary amine function of this compound provides a reactive handle for N-alkylation, acylation, and reductive amination, enabling the creation of large libraries of analogues for screening. The combination of the polar, flexible THF ring and the basic amine group allows for tailored interactions with biological targets through hydrogen bonding and salt bridge formation.

Ligand Design for Specific Biological Targets (e.g., HIV-1 Protease Inhibitors)

The design of potent inhibitors for enzymes like HIV-1 protease is a cornerstone of antiretroviral therapy. rsc.org HIV-1 protease is an essential enzyme for the viral life cycle, cleaving polyproteins to produce mature, functional viral proteins. nih.gov Inhibitors often mimic the natural peptide substrates of the enzyme to block its active site. nih.gov

The tetrahydrofuran scaffold, a core component of the title compound's structure, has been instrumental in the development of highly potent HIV-1 protease inhibitors. Notably, derivatives like the bis-tetrahydrofuranyl urethane (B1682113) (bis-THF) were incorporated into the structure of Darunavir, a highly effective protease inhibitor that shows activity against multidrug-resistant HIV-1 variants. In these inhibitors, the THF moiety acts as a P2-ligand, designed to maximize interactions, including hydrogen bonds, with the backbone atoms of the protease active site. Current time information in Boston, MA, US.

Further research has focused on modifying the THF ring to enhance these interactions. For instance, incorporating basic amines at the C4 position of the bis-THF ring was explored to create new hydrogen bonding interactions within the flap region of the protease, leading to inhibitors with improved antiviral activity against resistant strains. rsc.org These studies highlight how the derivatization of the fundamental tetrahydrofuran-amine structure can lead to significant advances in therapeutic agent design.

| Inhibitor Type/Scaffold | Key Structural Feature | Therapeutic Target | Rationale for Design | Reported Outcome |

| Darunavir Analogue | bis-Tetrahydrofuranyl urethane (bis-THF) | HIV-1 Protease | P2 ligand designed for enhanced backbone binding interactions. Current time information in Boston, MA, US. | Potent inhibition of wild-type and multidrug-resistant HIV-1 variants. rsc.org |

| Amino-bis-THF Derivatives | C4-amino substituted bis-THF | HIV-1 Protease | Introduction of a basic amine to form new hydrogen bonds in the enzyme's flap region. rsc.org | Improved antiviral activity against Darunavir-resistant HIV-1 strains. rsc.org |

| Tricyclic Furanofuran Derivatives | Cyclohexane-fused bis-tetrahydrofuran | HIV-1 Protease | P2 ligand designed to increase van der Waals interactions in the active site. Current time information in Boston, MA, US. | Exceptionally potent enzyme inhibitory and antiviral activity. Current time information in Boston, MA, US. |

Materials Science: Integration into Polymer and Functional Material Design

The dual functionality of this compound—a primary amine and a THF ring—offers significant potential in materials science for creating polymers and functional materials with specific, tailored properties.

Precursors for Advanced Polymeric Systems with Tailored Properties

Primary amines are widely used as monomers or curing agents in the synthesis of various polymers, including polyamides, polyimides, and epoxy resins. The presence of the tetrahydrofuran ring within the monomer structure can impart unique characteristics to the resulting polymer. The THF moiety can influence the polymer's thermal properties, solubility, and mechanical behavior. For example, the flexible THF ring can lower the glass transition temperature and enhance the polymer's elasticity.

Research into epoxy-amine polymerization has shown that THF, even as a solvent, influences the reaction kinetics and network formation through hydrogen bonding and dipole-dipole interactions with amine moieties. acs.orgresearchgate.net This suggests that incorporating the THF ring directly into the polymer backbone via a monomer like this compound could provide a route to polymers with controlled network structures. Furthermore, furan- and tetrahydrofuran-based compounds derived from biomass are being explored as green building blocks for polymers like polyamides and polyurethanes, positioning THF-amines as valuable intermediates in sustainable polymer chemistry. scispace.comnih.gov The synthesis of block copolymers, such as poly(tetrahydrofuran)-b-poly(α-amino acid)s, demonstrates the utility of THF-based polymerization in creating biocompatible materials for biomedical applications. researchgate.net

Components in Sensor Technologies and Functional Coatings

The chemical properties of this compound make it a candidate for use in specialized coatings and sensor applications. The primary amine group can be used to graft the molecule onto surfaces, providing a functional layer for further chemical modification or for altering surface properties such as hydrophilicity and adhesion.

In sensor technology, the amine group can act as a recognition site for specific analytes. For example, amine-functionalized surfaces are used in chemical sensors to detect acidic gases or other electrophilic species through acid-base or nucleophilic interactions. The THF ring, with its polar ether linkage, can also contribute to the selective binding of certain ions or molecules. While direct research on this compound for these specific applications is not widely published, the foundational chemistry of amine-functionalized surfaces and the known properties of the THF group provide a strong basis for its potential utility in these areas.

Environmental Chemistry: Studies on Atmospheric Cluster Formation and Remediation Potential

Amines are recognized as an important class of atmospheric compounds due to their basicity and reactivity. rsc.org They can significantly influence atmospheric processes, including the formation of new aerosol particles, which has implications for air quality and climate. rsc.orgrsc.org

The volatility and reactivity of short-chain amines allow them to participate in the initial steps of atmospheric nucleation. researchgate.net Amines are more effective than ammonia (B1221849) at stabilizing sulfuric acid clusters, which are key precursors to new particle formation. nih.govyoutube.com This process involves acid-base reactions where the amine neutralizes acidic species, leading to the formation of stable molecular clusters that can grow into larger aerosol particles. researchgate.net As a volatile organic compound containing a basic amine group, this compound has the potential to contribute to such new particle formation events, particularly in urban or industrial areas where both amine and sulfur dioxide emissions may be present. rsc.org

The atmospheric lifetime of amines is typically governed by their reactions with oxidants like the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and ozone (O₃). rsc.orgresearchgate.net For alkylamines, the reaction with •OH radicals is often the dominant degradation pathway, proceeding via hydrogen abstraction. researchgate.net The degradation of related cyclic ethers like 3-methylfuran (B129892) has been shown to react with OH and NO₃ radicals, leading to ring-opening and the formation of various oxygenated products. copernicus.org It is expected that this compound would undergo similar atmospheric oxidation, with reactions occurring at the amine group, the propyl chain, and the THF ring, leading to a variety of secondary organic aerosol components.

| Atmospheric Process | Role of Amines | Key Reactants | Potential Impact of this compound |

| New Particle Formation (NPF) | Nucleation and stabilization of clusters. nih.gov | Sulfuric Acid (H₂SO₄), Organic Acids. rsc.orgnih.gov | The basic amine group can stabilize acid clusters, potentially enhancing NPF rates. youtube.com |

| Atmospheric Degradation | Formation of secondary organic aerosols (SOA). researchgate.net | Hydroxyl Radical (•OH), Nitrate Radical (NO₃•), Ozone (O₃). rsc.org | Oxidation of the amine, alkyl chain, and THF ring would contribute to the formation of oxygenated and nitrated SOA components. copernicus.org |

| Acid-Base Chemistry | Neutralization of atmospheric acids. researchgate.net | Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃). | Can partition into the aerosol phase by forming aminium salts, affecting aerosol composition and hygroscopicity. |

Role in New Particle Formation Mechanisms Involving Organic Amines

While direct experimental studies on the role of this compound in atmospheric new particle formation (NPF) are not extensively documented in publicly available research, its structural features—a heterocyclic ether and a primary amine group—are characteristic of organic amines known to participate in these mechanisms. Atmospheric NPF is a critical process that influences aerosol-cloud interactions and the global climate. It often begins with the clustering of sulfuric acid molecules, a process significantly enhanced by the presence of basic gases like ammonia and amines.

Organic amines, due to their higher proton affinity (gas-phase basicity) compared to ammonia, can more effectively stabilize pre-nucleation clusters of sulfuric acid. This stabilization accelerates the rate of particle formation. The mechanism involves the amine's lone pair of electrons on the nitrogen atom accepting a proton from a sulfuric acid molecule, forming a stable acid-base pair. This initial step is crucial for the subsequent growth of clusters into larger, stable aerosol particles. The presence of functional groups, such as the ether linkage in the tetrahydrofuran ring of this compound, can also influence the hydrogen-bonding capabilities and volatility of the resulting clusters, further impacting their growth and survival in the atmosphere. Research in this field often involves quantum chemical calculations and laboratory experiments in specialized cloud chambers to determine the precise enhancement factors of different amines on nucleation rates.

Agrochemical Research: Development of Novel Crop Protection Agents and Adjuvants

The this compound scaffold is a subject of interest in agrochemical research for the development of new crop protection agents. The tetrahydrofuran ring is a recognized toxophore or a key structural element in several commercial pesticides, while the amine group provides a reactive handle for chemical derivatization. This allows for the synthesis of a diverse library of compounds to be screened for biological activity.

Research in this area focuses on incorporating this amine into larger molecules to create novel fungicides, herbicides, and insecticides. For instance, the amine can be reacted with various acyl chlorides, isocyanates, or sulfonyl chlorides to form amide, urea, or sulfonamide derivatives, respectively. These derivatives are then tested for their efficacy against various plant pathogens and pests. The combination of the tetrahydrofuran moiety and the flexible propanamine linker allows for precise spatial orientation of different pharmacophores, which can lead to high-potency and target-specific interactions.

A significant area of application is in the synthesis of novel triazole fungicides. The amine can be used to introduce the tetrahydrofuran-propyl side chain into complex molecules that target essential fungal enzymes, such as 14α-demethylase (CYP51). researchgate.net The structural diversity achieved through derivatization is crucial for overcoming the challenge of fungicide resistance in target pathogens. nih.gov

Below is a table of representative agrochemical compounds and intermediates whose synthesis may involve or be analogous to the use of tetrahydrofuran-amine building blocks.

| Compound Class | Example Structure/Intermediate | Target Application | Reference |

| Neonicotinoid Insecticide Intermediate | 3-Aminomethyl tetrahydrofuran | Synthesis of Dinotefuran | google.com |

| Triazole Fungicide | N-(3-Fluorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | Fungal Pathogen Control (e.g., Physalospora piricola) | researchgate.net |

| Amide Fungicide | Amide derivatives containing a 1,2,4-triazole (B32235) moiety | Fungal Pathogen Control (e.g., Pellicularia sasakii, Gibberella zeae) | nih.gov |

| Strobilurin Fungicide | 3,4-dichloroisothiazole-based-strobilurin derivatives | Broad-spectrum fungal control (e.g., Erysiphe graminis) | nih.gov |

Future Perspectives and Emerging Research Avenues for 3 Tetrahydrofuran 3 Yl Propan 1 Amine

Integration of Artificial Intelligence and Robotics in Automated Synthesis and Optimization

| Technology | Application in Synthesis of 3-(Tetrahydrofuran-3-yl)propan-1-amine | Potential Impact |

| Artificial Intelligence (AI) | - Designs and plans optimal synthetic pathways. nih.gov - Analyzes experimental data to make autonomous decisions for reaction optimization. liverpool.ac.uk | - Accelerated discovery of novel, efficient synthetic routes. - Reduced reliance on time-consuming trial-and-error experimentation. nih.gov |

| Robotics | - Automates physical laboratory tasks: dispensing reagents, controlling reaction conditions, and sample analysis. nih.gov - Enables high-throughput screening of catalysts and conditions. | - Increased reproducibility and precision. - Continuous, around-the-clock operation for faster results. sciencedaily.com |

| Machine Learning (ML) | - Refines reaction conditions based on iterative feedback from experiments. nih.gov - Predicts reaction outcomes and potential side products. | - Optimization of yield and purity. - Enhanced understanding of reaction mechanisms. |

Exploration of Novel Reactivity and Unprecedented Transformations of the Amine and Tetrahydrofuran (B95107) Moieties

Future research will likely delve into the untapped reactivity of both the primary amine and the tetrahydrofuran (THF) ring within the this compound structure. The THF moiety, while often considered a stable cyclic ether, can undergo novel ring-opening reactions under specific conditions. rsc.orgacs.org For instance, studies have shown that frustrated Lewis pairs (FLPs) can facilitate the ring-opening of THF, a process that could be harnessed to create bifunctional linear structures from the parent molecule. acs.orgnih.gov Theoretical studies using density functional theory (DFT) are crucial in understanding the activation energies and key factors governing these transformations, paving the way for their practical application. acs.org

The primary amine group is a versatile functional handle for a multitude of transformations. Beyond standard nucleophilic additions and amide couplings, there is potential for developing novel C-N bond-forming reactions. One area of interest is the use of advanced catalytic systems to achieve previously challenging transformations, expanding the synthetic utility of this building block. The development of efficient, one-pot multicomponent reactions involving this amine would also be highly valuable, as they offer an atom-economical approach to building molecular complexity. ias.ac.innih.gov

| Moiety | Type of Transformation | Potential Outcome | Enabling Technology |

| Tetrahydrofuran | Ring-Opening Reactions | Synthesis of linear, bifunctional compounds. | - Frustrated Lewis Pairs (FLPs). acs.org - Cationic metal amide catalysts. rsc.org - Surface-mediated reactions. acs.org |

| Amine | Novel C-N Bond Formation | Access to a wider range of derivatives (e.g., complex heterocycles, substituted amines). | - Advanced metal catalysis. - Biocatalysis (e.g., transaminases). |

| Combined | Multicomponent Reactions | Rapid construction of complex molecules in a single step. ias.ac.in | - Development of novel catalytic systems (e.g., Lithium triflate). ias.ac.in |

Development of Next-Generation Analytical Techniques for In-Situ Monitoring and Real-Time Reaction Analysis

To fully optimize and control the synthesis of this compound, the development and implementation of next-generation analytical techniques are essential. In-situ monitoring provides a real-time window into the reaction as it happens, allowing chemists to track the concentration of reactants, intermediates, and products without disturbing the system. mt.com

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. mt.com By inserting a probe directly into the reaction vessel, these methods can provide continuous data on reaction kinetics, identify transient intermediates, and confirm reaction endpoints. mt.com This level of process understanding is critical for ensuring reaction robustness, optimizing conditions, and facilitating safe and efficient scale-up. mt.com